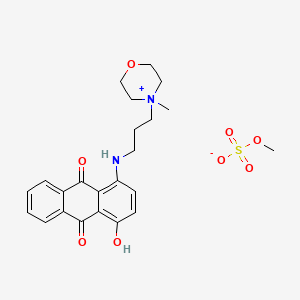
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 and a molecular weight of 374.21733 g/mol. This compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 4-methylpiperazin-1-yl group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of reagents such as iodine and piperazine derivatives under controlled temperature and pressure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Nucleophilic Substitution: Common reagents for these reactions include nucleophiles like thiols, amines, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving molecular interactions and biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The 4-methylpiperazin-1-yl group is known to interact with various biological receptors, potentially modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate can be compared to other similar compounds, such as:
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate: This compound has a nitro group instead of an iodine atom, leading to different chemical reactivity and biological activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are used in anti-tubercular research and have different molecular targets.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has anti-inflammatory properties and a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1131614-96-4 |
|---|---|
Fórmula molecular |
C14H19IN2O2 |
Peso molecular |
374.22 g/mol |
Nombre IUPAC |
ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19IN2O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
BTRPCLSTPHAKGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)










